4-Fluorobutan-2-one

Description

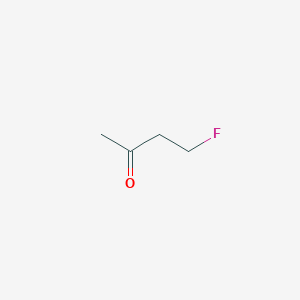

4-Fluorobutan-2-one (C₄H₇FO) is a fluorinated derivative of butan-2-one, where a fluorine atom replaces a hydrogen at the fourth carbon of the ketone backbone. This substitution introduces significant electronic and steric effects due to fluorine’s high electronegativity and small atomic radius. The compound’s structure comprises a ketone group at position 2 and a fluorine atom at position 4, rendering it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C4H7FO |

|---|---|

Molecular Weight |

90.10 g/mol |

IUPAC Name |

4-fluorobutan-2-one |

InChI |

InChI=1S/C4H7FO/c1-4(6)2-3-5/h2-3H2,1H3 |

InChI Key |

JLBBYMYIYLJFFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobutan-2-one can be synthesized through several methods. One common approach involves the fluorination of 2-butanone. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds via electrophilic fluorination, where the fluorine atom is introduced to the carbonyl compound.

Industrial Production Methods

In an industrial setting, the production of 4-fluoro-2-butanone may involve the use of more scalable and cost-effective methods. One such method includes the catalytic fluorination of 2-butanone using hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5). This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-fluoro-2-butanone oxide using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of 4-fluoro-2-butanone can yield 4-fluoro-2-butanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom in 4-fluoro-2-butanone can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form corresponding substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Hydroxide ions (OH-) in aqueous solution or amines in an organic solvent.

Major Products Formed

Oxidation: this compound oxide.

Reduction: 4-Fluoro-2-butanol.

Substitution: Various substituted butanone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorobutan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates, providing insights into enzyme mechanisms and substrate specificity.

Medicine: Fluorinated ketones like 4-fluoro-2-butanone are investigated for their potential as enzyme inhibitors, which could lead to the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-fluoro-2-butanone involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, 4-fluoro-2-butanone may act as an inhibitor of enzymes that interact with ketone substrates, potentially altering metabolic pathways and enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 4-Fluorobutan-2-one, enabling comparative analysis of their physical, chemical, and safety profiles:

4-Phenyl-2-butanone (CAS 2550-26-7)

- Molecular Formula : C₁₀H₁₂O

- Functional Groups : Ketone (position 2), phenyl substituent (position 4).

- Applications : Primarily used as a laboratory chemical .

- Key Differences : The phenyl group increases molecular weight (148.2 g/mol) and hydrophobicity compared to this compound, likely reducing water solubility.

2-Fluorobutanoic Acid (CAS 433-44-3)

- Molecular Formula : C₄H₇FO₂

- Functional Groups : Carboxylic acid (position 2), fluorine (position 2).

- Safety : Requires stringent handling due to corrosivity. First-aid measures include immediate rinsing for skin/eye contact and medical consultation .

- Key Differences : The carboxylic acid group introduces higher polarity and acidity (pKa ~2–3) compared to the neutral ketone group in this compound.

4-Mercapto-2-butanone (Synonyms: 2-Keto-4-butanethiol)

- Molecular Formula : C₄H₈OS

- Functional Groups : Ketone (position 2), thiol (position 4).

- Applications : Likely used in specialty organic reactions, such as thiol-ene click chemistry.

- Safety : Thiol groups are prone to oxidation and may emit toxic fumes upon decomposition .

- Key Differences : The thiol group (-SH) introduces distinct reactivity (e.g., nucleophilicity) and odor, contrasting with fluorine’s inductive effects.

4-Fluoro-1-butanol (CAS 372-93-0)

- Molecular Formula : C₄H₉FO

- Functional Groups : Alcohol (position 1), fluorine (position 4).

- Applications : Intermediate in fluorinated polymer or pharmaceutical synthesis.

- Key Differences : The hydroxyl group increases hydrogen-bonding capacity, enhancing water solubility relative to this compound.

Data Table: Comparative Properties of Analogs

Research Findings and Mechanistic Insights

- Electronic Effects: Fluorine’s electronegativity in this compound polarizes the C-F bond, enhancing the ketone’s electrophilicity at the α-carbon. This contrasts with phenyl groups in 4-Phenyl-2-butanone, which delocalize electron density via resonance .

- Solubility Trends: 4-Fluoro-1-butanol’s hydroxyl group improves water solubility (>50 mg/mL estimated) compared to this compound, which is likely less soluble due to reduced polarity .

- Reactivity: Thiol-containing analogs like 4-Mercapto-2-butanone exhibit nucleophilic reactivity, whereas this compound may undergo nucleophilic substitution at the fluorinated carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.